molecular formula C21H21N5O4S B11061849 [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

Cat. No.: B11061849
M. Wt: 439.5 g/mol
InChI Key: OHEWYNCUTQKWKE-UHFFFAOYSA-N
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Description

[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[3,4-B]pyridine core, a thiazole ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting various enzymes and proteins, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B]pyridin-7(6H)-YL]methyl cyanide: A structurally similar compound with a pyrazolo[3,4-B]pyridine core.

    [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide: Another similar compound with a thiazole ring.

Uniqueness

The uniqueness of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[11-oxo-4-propan-2-yl-8-(3,4,5-trimethoxyphenyl)-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile

InChI

InChI=1S/C21H21N5O4S/c1-11(2)26-19-13(10-23-26)16(18-20(24-19)25(7-6-22)21(27)31-18)12-8-14(28-3)17(30-5)15(9-12)29-4/h8-11H,7H2,1-5H3

InChI Key

OHEWYNCUTQKWKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)N3CC#N

Origin of Product

United States

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